![molecular formula C7H8ClNO2S B169386 4-Amino-3-mercaptobenzoic acid hydrochloride CAS No. 1571-66-0](/img/structure/B169386.png)
4-Amino-3-mercaptobenzoic acid hydrochloride
Overview
Description
4-Amino-3-mercaptobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs) which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-mercaptobenzoic acid hydrochloride consists of a benzene ring substituted with an amino group (NH2), a mercapto group (SH), and a carboxylic acid group (COOH). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
4-Amino-3-mercaptobenzoic acid hydrochloride has a molecular weight of 205.66 . It appears as a white to gray solid and should be stored at 0-8 °C in a dry, cool, and well-ventilated place .Scientific Research Applications
Fabrication of Gold Nanoparticles
4-Amino-3-mercaptobenzoic acid is utilized in the fabrication of gold nanoparticles, which are significant in various fields such as electronics, medicine, and materials science due to their unique properties .
Chloride Sensing
This compound has been shown to be an effective sensor for chloride ions. Chloride sensing is crucial in environmental monitoring and medical diagnostics .
Aldehyde Detection
It is also used as a sensor for detecting aldehydes like acetaldehyde and acridone, which have implications in industrial and health-related areas .
Surface-Enhanced Raman Scattering (SERS)
4-Amino-3-mercaptobenzoic acid is reported as a model analyte for SERS substrates. SERS is a powerful analytical tool used for detecting low concentrations of substances and has applications in chemistry, biology, and materials science .
Catalytic Activity
Gold nanostructures functionalized with 4-Amino-3-mercaptobenzoic acid may exhibit improved catalytic activity. This enhancement is valuable in chemical reactions and industrial processes .
Mechanism of Action
Target of Action
It’s known that mercaptobenzoic acid derivatives often interact with thiol and carboxylic groups .
Mode of Action
It’s known that 4-mercaptobenzoic acid, a related compound, forms self-assembled monolayers (sams) due to its thiol and carboxylic groups
Result of Action
It’s known that 4-mercaptobenzoic acid can be used for the development of surface-enhanced raman spectroscopy (sers) sensors , suggesting that 4-Amino-3-mercaptobenzoic acid hydrochloride might have similar applications.
Action Environment
It’s known that the performance of 4-mercaptobenzoic acid in colorimetric applications can be enhanced with increasing concentration , suggesting that the concentration of 4-Amino-3-mercaptobenzoic acid hydrochloride might similarly influence its efficacy.
properties
IUPAC Name |
4-amino-3-sulfanylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,11H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKUQNGATAJKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697193 | |
Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-mercaptobenzoic acid hydrochloride | |
CAS RN |
1571-66-0 | |
Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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